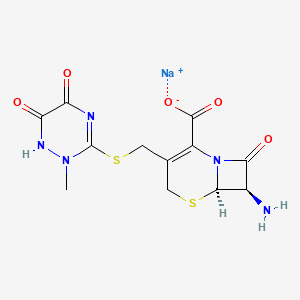
7-ACT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino cephalosporanic acid is a key intermediate in the synthesis of cephalosporin antibiotics. It is a derivative of cephalosporin C and plays a crucial role in the production of various cephalosporin antibiotics, which are widely used to treat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino cephalosporanic acid involves several steps. One common method includes the reaction of cephalosporin C with acetonitrile and boron trifluoride acetonitrile complex compound. The reaction is carried out at a temperature range of 10 to 20 degrees Celsius until the residual cephalosporin C is less than 0.5%. The reaction mixture is then cooled to 0 to 10 degrees Celsius, followed by hydrolysis with purified water. The product is extracted using ethyl acetate, and the pH is adjusted to 3.4 to 3.6 using a base. The final product is obtained by filtration and drying .
Industrial Production Methods
In industrial settings, the production of 7-Amino cephalosporanic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of advanced crystallization techniques helps in obtaining a product with more than 99.5% purity and a mass yield of over 125% .
Chemical Reactions Analysis
Types of Reactions
7-Amino cephalosporanic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions to form various cephalosporin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions are various cephalosporin antibiotics, which are used to treat a wide range of bacterial infections.
Scientific Research Applications
7-Amino cephalosporanic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of cephalosporin antibiotics, which are crucial in treating bacterial infections. Additionally, it is used in the study of antibiotic resistance and the development of new antibacterial agents .
Mechanism of Action
The mechanism of action of 7-Amino cephalosporanic acid involves its conversion into active cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The molecular targets include enzymes involved in the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino deacetoxy cephalosporanic acid
- 7-Amino desacetoxy cephalosporanic acid
- 7-Amino cephalosporanic acid derivatives
Uniqueness
7-Amino cephalosporanic acid is unique due to its specific structure, which allows for the synthesis of a wide range of cephalosporin antibiotics. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile intermediate in antibiotic synthesis .
Properties
IUPAC Name |
sodium;(6R,7R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5-,10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJRLUBHVGIDHN-FURYJHRSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5NaO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the most common starting material for synthesizing 7-ACT?
A: 7-ACA (7-aminocephalosporanic acid) is frequently used as the starting material for this compound synthesis. [, , , , ]
Q2: How can the manufacturing process of this compound be optimized to reduce production costs?
A: Studies have shown that optimizing the molar ratio of 1-methyl-1H-tetrazole-5-thiol (TTZ) to 7-ACA, along with controlling the reaction temperature and time, can significantly impact the yield and cost of this compound production. Additionally, optimizing the pH during the crystallization process contributes to a more efficient and cost-effective process. [, , ]
Q3: What role does boron trifluoride play in the synthesis of this compound?
A: Boron trifluoride, often complexed with acetonitrile or dimethyl carbonate, acts as a catalyst in the condensation reaction between 7-ACA and the triazine ring during this compound synthesis. [, , ]
Q4: What are the benefits of using dimethyl carbonate as a solvent in this compound synthesis?
A: Dimethyl carbonate presents a greener and more cost-effective alternative to the traditionally used acetonitrile, which has higher toxicity and cost. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: While the provided text doesn't explicitly state the molecular formula and weight, it can be deduced from the IUPAC name. The molecular formula of this compound is C13H13N6O6S2Na and its molecular weight is 420.4 g/mol.
Q6: What spectroscopic techniques are used to confirm the structure of this compound?
A: Researchers commonly utilize techniques like ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of synthesized this compound. [, , , , ]
Q7: What is the main application of this compound?
A: this compound serves as a crucial intermediate in the synthesis of Ceftriaxone sodium, a potent third-generation cephalosporin antibiotic. [, , , , ]
Q8: Can this compound be used directly as an antibacterial agent?
A: While this compound itself doesn't possess potent antibacterial properties, a study demonstrated that a novel β-lactam derivative synthesized using this compound exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis in vitro. []
Q9: How does the presence of this compound as an impurity affect Ceftriaxone sodium?
A: this compound is considered a process-related impurity in Ceftriaxone sodium. Its presence, along with other impurities, necessitates careful monitoring and control during drug production to ensure the final product's quality and safety. [, ]
Q10: What analytical techniques are used to quantify this compound?
A: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is frequently employed to determine the presence and quantity of this compound, especially in the context of Ceftriaxone sodium analysis. [, ]
Q11: How is the separation of this compound from other related compounds achieved during analysis?
A: Size Exclusion Chromatography (SEC), particularly with a Zenix SEC-150 column, has proven effective in separating this compound polymers from Ceftriaxone, allowing for individual component analysis. []
Q12: What are some areas for future research regarding this compound?
A12: Future research could focus on:
Q13: Are there any environmental concerns associated with this compound production?
A: While the provided texts don't directly address the environmental impact of this compound production, it's crucial to consider the environmental impact of using various solvents and reagents during synthesis. Research into greener alternatives, like dimethyl carbonate, can help mitigate potential environmental concerns. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


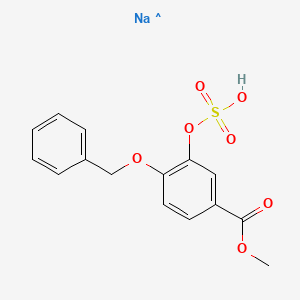

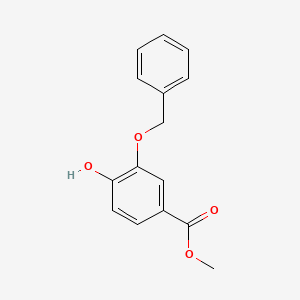
![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)

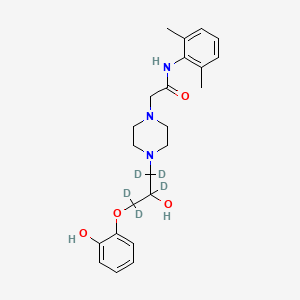

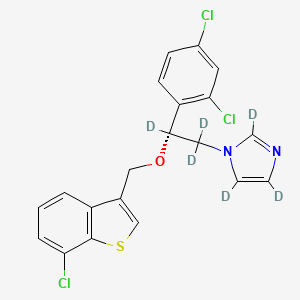
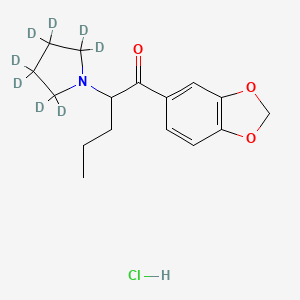
![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
